molecular formula C11H12O3 B110942 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one CAS No. 13336-32-8

4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B110942
CAS No.: 13336-32-8
M. Wt: 192.21 g/mol
InChI Key: YIZGATRDPJVJID-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one (CAS 13336-32-8) is a high-value chemical intermediate of significant interest in medicinal and organic chemistry research. With a molecular formula of C11H12O3 and a molecular weight of 192.21 g/mol, this compound features the 2,3-dihydro-1H-inden-1-one scaffold, a structure recognized for its potential in drug discovery . The core dihydro-1H-indene structure is a privileged scaffold in the design and synthesis of novel bioactive molecules. Recent research highlights derivatives of this core as promising tubulin polymerization inhibitors that bind to the colchicine site, exhibiting potent anti-angiogenic and antiproliferative activities . These properties make such derivatives compelling candidates for investigating new anticancer therapeutics, as they can disrupt microtubule dynamics, induce cell cycle arrest, and inhibit tumor vasculature development . This compound is intended for use in organic synthesis and pharmaceutical R&D as a key building block. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption. Certificates of Analysis are provided to ensure quality and support the needs of the research community.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dimethoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12O3/c1-13-7-5-9-8(3-4-10(9)12)11(6-7)14-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZGATRDPJVJID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC2=O)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20576252
Record name 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one
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Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13336-32-8
Record name 2,3-Dihydro-4,6-dimethoxy-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13336-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Dimethoxy 2,3 Dihydro 1h Inden 1 One

Established Synthetic Routes to the Core Indanone Structure

The formation of the indanone ring system is a critical step in the synthesis of 4,6-dimethoxy-2,3-dihydro-1H-inden-1-one. Traditional methods have laid the groundwork for more advanced synthetic strategies.

Cyclization Reactions (e.g., from 3-(3,5-dimethoxyphenyl)propanoic acid)

The most common and direct route to the indanone core is the intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid precursor. nih.gov In the case of this compound, the logical precursor is 3-(3,5-dimethoxyphenyl)propanoic acid. This reaction typically involves the use of a strong acid to promote the cyclization and dehydration, forming the five-membered ketone ring.

Various acidic reagents can be employed to facilitate this transformation, with polyphosphoric acid (PPA) and Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) being common choices. The reaction conditions, such as temperature and reaction time, are crucial for achieving high yields and minimizing side products. For instance, the synthesis of the isomeric 5,6-dimethoxy-1-indanone (B192829) from 3-(3,4-dimethoxyphenyl)propanoic acid is achieved in high yield by heating with a mixture of phosphorus pentoxide and p-toluenesulfonic acid. scielo.br A similar strategy is expected to be effective for the synthesis of the 4,6-dimethoxy isomer.

The general mechanism involves the activation of the carboxylic acid, followed by an electrophilic attack of the resulting acylium ion onto the electron-rich aromatic ring, and subsequent deprotonation to restore aromaticity. The regioselectivity of the cyclization is directed by the positions of the methoxy (B1213986) groups on the aromatic ring. In the case of 3-(3,5-dimethoxyphenyl)propanoic acid, the cyclization is directed to the position ortho to one of the methoxy groups and para to the other, leading to the desired 4,6-dimethoxy substitution pattern on the indanone ring.

Table 1: Representative Conditions for Friedel-Crafts Cyclization to Indanones

PrecursorReagentsTemperatureYieldReference
3-(3,4-dimethoxyphenyl)propanoic acidP₂O₅, p-toluenesulfonic acid120 °CHigh scielo.br
3-Arylpropanoic acidsTriflic acid in CH₂Cl₂ (Microwave-assisted)110 °C96%
3-(4-methoxyphenyl)propionic acidTriflic acid in CH₂Cl₂ (Ultrasound-assisted)40 °C100%

Note: The data in this table is representative of indanone synthesis and may not be specific to this compound due to a lack of specific literature data.

Photoenolization Pathways for Precursors

Photoenolization is a photochemical process that can be utilized in the synthesis of complex organic molecules, including indanone derivatives. whiterose.ac.uk This pathway typically involves the irradiation of a suitable precursor, such as an ortho-alkyl-substituted aromatic ketone, to generate a reactive photoenol intermediate. This intermediate can then undergo subsequent reactions, including cyclization, to form the desired indanone structure.

While a direct photoenolization route to this compound is not extensively documented, the general principle suggests that a precursor such as 2'-ethyl-3',5'-dimethoxyacetophenone could potentially undergo an intramolecular hydrogen abstraction upon irradiation, leading to the formation of a dienol intermediate which could then cyclize to the indanone. This method offers a potentially milder alternative to the harsh acidic conditions of Friedel-Crafts reactions. The efficiency and outcome of such reactions are highly dependent on the substrate structure and the reaction conditions, including the wavelength of light used and the solvent.

Innovative Synthetic Approaches and Process Optimization for Indanone Synthesis

Recent advancements in synthetic organic chemistry have led to the development of more efficient, environmentally friendly, and versatile methods for the synthesis of indanones. These innovative approaches often focus on improving yields, reducing reaction times, and avoiding harsh reagents.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov The application of microwave irradiation to the Friedel-Crafts cyclization of 3-arylpropanoic acids can significantly reduce reaction times from hours to minutes and, in some cases, improve yields. unito.it This technique allows for rapid and uniform heating of the reaction mixture, often leading to cleaner reactions with fewer byproducts.

Ultrasound-assisted synthesis is another non-conventional energy source that has been successfully applied to the preparation of 1-indanones. Sonication can enhance the rate of chemical reactions by generating localized high temperatures and pressures through acoustic cavitation. This method has been shown to promote the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids under milder conditions and in shorter reaction times compared to conventional heating.

Furthermore, the use of solid-supported reagents and catalysts is a key aspect of green chemistry that has been applied to indanone synthesis. For example, the use of triflic acid supported on silica (B1680970) gel can facilitate the cyclization reaction while simplifying the work-up procedure and allowing for the potential recovery and reuse of the catalyst.

Process optimization for the synthesis of this compound would involve a systematic study of various parameters such as catalyst loading, reaction temperature, solvent, and reaction time to identify the optimal conditions for maximizing the yield and purity of the final product while minimizing waste and energy consumption.

Table 2: Comparison of Conventional and Innovative Methods for Indanone Synthesis

MethodTypical Reagents/ConditionsAdvantages
Conventional HeatingPolyphosphoric acid, 100-150 °C, several hoursWell-established, readily available reagents
Microwave-AssistedTriflic acid, CH₂Cl₂, 110 °C, minutesRapid reaction times, often higher yields, improved energy efficiency
Ultrasound-AssistedTriflic acid, CH₂Cl₂, 40 °C, minutes to hoursMilder reaction conditions, can lead to cleaner reactions

Note: This table provides a general comparison of synthetic methodologies for indanones.

Derivatization and Chemical Transformations of Dimethoxy 2,3 Dihydro 1h Inden 1 One

Synthesis of Novel Dimethoxy-2,3-dihydro-1H-inden-1-one Derivatives

The reactivity of the carbonyl group and the adjacent methylene (B1212753) group in 4,6-dimethoxy-2,3-dihydro-1H-inden-1-one allows for a variety of condensation and substitution reactions, leading to the formation of new molecular architectures.

The synthesis of alkoxybenzylidine derivatives of dimethoxy-2,3-dihydro-1H-inden-1-one is typically achieved through an acid-catalyzed aldol (B89426) condensation reaction, specifically the Claisen-Schmidt condensation. This reaction involves the condensation of the indanone with various substituted benzaldehydes.

For instance, the reaction of 5,6-dimethoxy-1-indanone (B192829) with 3,4-dihydroxybenzaldehyde (B13553) in the presence of an acid catalyst yields (E)-2-(3,4-Dihydroxybenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one. researchgate.net Similarly, other methoxy-substituted 2-benzylidene-1-indanone (B110557) derivatives have been synthesized to explore their biological activities. The general synthetic approach involves heating the indanone with the corresponding benzaldehyde (B42025) under reflux in a suitable solvent system, often containing an acid like hydrochloric acid. researchgate.net

Derivative NameStarting MaterialsReaction TypeKey Findings
(E)-2-(3,4-Dihydroxybenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one5,6-dimethoxy-1-indanone, 3,4-dihydroxybenzaldehydeClaisen-Schmidt CondensationSynthesized as a dark green powder with a yield of 84%. researchgate.net
(E)-2-Benzylidene-4-methoxy-2,3-dihydro-1H-inden-1-one4-methoxy-2,3-dihydro-1H-inden-1-one, BenzaldehydeClaisen-Schmidt CondensationObtained as light brown crystals with a 71% yield. researchgate.net

Following a similar synthetic strategy to the alkoxybenzylidine derivatives, amino-substituted benzylidene indanone derivatives can be prepared. These compounds are synthesized via a Claisen-Schmidt condensation between the dimethoxy-2,3-dihydro-1H-inden-1-one and an amino-substituted benzaldehyde.

An example of this is the synthesis of (E)-2-(4-(Dimethylamino)benzylidene)-4-methoxy-2,3-dihydro-1H-inden-1-one. This reaction is carried out by reacting 4-methoxy-2,3-dihydro-1H-inden-1-one with 4-(dimethylamino)benzaldehyde. researchgate.net The resulting derivatives are often crystalline solids and are purified by recrystallization. researchgate.net

Derivative NameStarting MaterialsReaction TypeKey Findings
(E)-2-(4-(Dimethylamino)benzylidene)-4-methoxy-2,3-dihydro-1H-inden-1-one4-methoxy-2,3-dihydro-1H-inden-1-one, 4-(dimethylamino)benzaldehydeClaisen-Schmidt CondensationProduced as brown crystals with a yield of 61%. researchgate.net

The derivatization of 5,6-dimethoxy-1-indanone can be extended to form hydrazinylidene compounds. A notable synthetic pathway involves the initial formation of a Schiff's base by reacting the indanone with 2-cyanoacetohydrazide. core.ac.uk This intermediate can then undergo further cyclization reactions.

For example, this Schiff's base can be reacted with 2-arylidenemalononitrile in the presence of a catalytic amount of piperidine (B6355638). This leads to the formation of 6-amino-1-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-ylideneamino)-2-oxo-4-aryl-1,2-dihydropyridine-3,5-dicarbonitrile derivatives. core.ac.uk

Derivative NameStarting MaterialsReaction TypeKey Findings
2-Cyano-N'-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-ylidene)acetohydrazide5,6-Dimethoxy-1-indanone, 2-cyanoacetohydrazideSchiff's Base FormationServes as a key intermediate for further cyclization reactions. core.ac.uk
6-Amino-1-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-ylideneamino)-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile2-Cyano-N'-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-ylidene)acetohydrazide, 2-benzylidenemalononitrileCyclizationSynthesized in the presence of piperidine as a catalyst. core.ac.uk

While the direct synthesis of piperidinyl or piperazinium salt derivatives of this compound is not extensively documented in readily available literature, piperidine has been utilized as a catalyst in reactions involving this indanone core. Specifically, a catalytic amount of piperidine is used to facilitate the cyclization of the Schiff's base of 5,6-dimethoxyindanone with 2-arylidenemalononitrile to produce pyridine (B92270) derivatives. core.ac.uk This demonstrates a chemical transformation of the indanone scaffold where piperidine plays a crucial role in the reaction mechanism.

Reaction DescriptionRole of PiperidineProduct ClassKey Findings
Cyclization of 2-Cyano-N'-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-ylidene)acetohydrazide with 2-arylidenemalononitrileCatalystPyridine derivativesFacilitates the formation of 6-amino-1-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-ylideneamino)-2-oxo-4-aryl-1,2-dihydropyridine-3,5-dicarbonitriles. core.ac.uk

A significant class of derivatives is the acetic acid esters of the indanone. The synthesis of these compounds begins with the preparation of (5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid. This is achieved through the cyclization of 3-(3,4-dimethoxyphenyl)pentanedioic acid using a dehydrating agent like polyphosphoric acid. researchgate.net

Once the keto acid is obtained, various ester derivatives can be synthesized. researchgate.netiajpr.com This typically involves standard esterification procedures, such as reacting the acid with the corresponding alcohol in the presence of an acid catalyst. These methods have been used to produce a range of alkyl esters of (5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid.

Derivative NameStarting MaterialsReaction TypeKey Findings
(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid3-(3,4-dimethoxyphenyl)pentanedioic acidCyclization with Polyphosphoric AcidA key intermediate for the synthesis of ester derivatives. researchgate.net
Alkyl esters of (5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid, Various alcoholsEsterificationA series of ester derivatives have been synthesized and studied. researchgate.netiajpr.com

Hybrid molecules incorporating both the indenone and coumarin (B35378) scaffolds have been synthesized. The primary synthetic route to these compounds is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one with various coumarin-based aldehyde derivatives. iajpr.com

For example, the reaction of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one with 3-(6-substituted-2-oxo-2H-chromen-3-yl)-1-(4-substituted)-1H-pyrazole-4-carbaldehyde derivatives at reflux temperature results in the formation of complex hybrid molecules. iajpr.com These hybrids combine the structural features of both parent molecules, leading to novel chemical entities.

Derivative ClassStarting MaterialsReaction TypeKey Findings
6-substituted-3-(1-(4-substituted)-4-((Z)-(5,6-dimethoxy-1-oxo-1H-inden-2(3H)-ylidene)methyl)-1H-pyrazol-3-yl)-2H-chromen-2-one derivatives5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, Substituted coumarin-pyrazole-carbaldehydesClaisen-Schmidt CondensationA series of coumarin-indenone hybrids were synthesized and characterized. iajpr.com

Ferrocenyl-based Chromophore Derivatives

The synthesis of ferrocenyl-based chromophores from this compound typically involves a base-catalyzed condensation reaction between the indenone and a ferrocene-containing aldehyde, such as ferrocenecarboxaldehyde. This reaction, a variant of the Claisen-Schmidt condensation, results in the formation of a chalcone-like structure where the ferrocenyl group is incorporated into a conjugated system with the indenone core. The extended π-system gives rise to the characteristic chromophoric properties of these derivatives.

The general synthetic approach involves the deprotonation of the α-carbon of the indenone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the ferrocenecarboxaldehyde. Subsequent dehydration yields the final ferrocenyl-indenone derivative. The reaction conditions, such as the choice of base and solvent, can influence the yield and purity of the product.

These ferrocenyl-based derivatives are of interest due to their unique electrochemical and photophysical properties, stemming from the presence of the redox-active ferrocene (B1249389) moiety in conjugation with the indenone framework.

Substituted Phenyl Methanone Analogues (e.g., 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-2-indenyl-3,4-substituted phenyl methanone)

A series of substituted phenyl-5,6-dimethoxy-1-oxo-2,3-dihydro-1H-2-indenylmethanone analogues have been synthesized and evaluated for their potential biological activities. nih.govebi.ac.uk The synthesis of these compounds involves the reaction of 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid with a substituted aniline (B41778) in the presence of a coupling agent.

One notable example is the synthesis of 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-2-indenyl-3,4,5-trimethoxyphenylmethanone. nih.gov These analogues have been investigated for their acetylcholinesterase (AChE) inhibitory activities. nih.gov The variation of substituents on the phenyl ring allows for the tuning of the biological and physicochemical properties of the resulting molecules. nih.gov

Table 1: Examples of Substituted Phenyl Methanone Analogues and their Reported AChE Inhibitory Activities nih.gov

Compound Substituent on Phenyl Ring AChE Inhibitory Activity (IC₅₀, µM)
5a H >100
5b 4-OCH₃ 15.4
5c 3,4-(OCH₃)₂ 8.2
5d 2,4-(OCH₃)₂ 11.5
5e 2,5-(OCH₃)₂ 9.8
5f 3,4,5-(OCH₃)₃ 2.7

This is an interactive data table. You can sort and filter the data.

Thiazolidinone and Arylidene Derivatives

The reaction of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one with thiosemicarbazide (B42300) yields the corresponding thiosemicarbazone. researchgate.net This intermediate can then be cyclized with chloroacetic acid in the presence of a base to form 2-[(5,6-dimethoxy-2,3-dihydro-1H-inden-1-ylidene)hydrazinylidene]-1,3-thiazolidin-4-one. researchgate.net This thiazolidinone derivative serves as a key intermediate for the synthesis of a series of 5-arylidene derivatives. researchgate.net

The synthesis of the 5-arylidene derivatives is achieved through the Knoevenagel condensation of the thiazolidinone with various aromatic aldehydes. researchgate.netprimescholars.com The active methylene group at the 5-position of the thiazolidinone ring readily reacts with aldehydes in the presence of a base, such as piperidine or sodium ethoxide, to yield the corresponding arylidene products. researchgate.netprimescholars.com Thiazolidinone derivatives are a well-known class of heterocyclic compounds with a wide range of pharmacological activities. researchgate.netmdpi.comnih.gov

Table 2: Synthesis of 5-Arylidene-1,3-thiazolidin-4-one Derivatives researchgate.net

Compound Aromatic Aldehyde Yield (%) Melting Point (°C)
5a Benzaldehyde 62 235
5b 4-Hydroxybenzaldehyde 58 247
5c 4-Methoxybenzaldehyde 54 251
5d 4-Chlorobenzaldehyde 65 260
5e 2-Chlorobenzaldehyde 61 254

This is an interactive data table. You can sort and filter the data.

Investigation of Reaction Mechanisms and Pathways

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic routes.

Condensation Reactions (e.g., Claisen-Schmidt, Crotonic Condensation)

The Claisen-Schmidt condensation is a key reaction for the derivatization of this compound. wikipedia.org This reaction involves the base-catalyzed condensation of a ketone (in this case, the indenone) with an aldehyde that lacks α-hydrogens, such as an aromatic aldehyde. wikipedia.org The mechanism proceeds through the formation of an enolate ion from the indenone by the action of a base. This enolate then nucleophilically attacks the carbonyl carbon of the aldehyde. The resulting β-hydroxyketone intermediate readily undergoes dehydration to form a stable, conjugated α,β-unsaturated ketone, often referred to as a chalcone (B49325). rasayanjournal.co.innih.gov

The Crotonic condensation is a broader term that encompasses aldol condensations followed by dehydration. wikipedia.org The Claisen-Schmidt reaction is a specific type of crossed aldol condensation. wikipedia.org The driving force for the dehydration step is the formation of the extended conjugated system, which imparts stability to the final product.

Nucleophilic Additions and Substitutions (e.g., SNAr, N-Arylation, N-Alkylation)

While the indenone itself is more prone to reactions at the carbonyl and α-carbon, its derivatives can undergo nucleophilic aromatic substitution (SNAr), N-arylation, and N-alkylation reactions. For instance, if the aromatic ring of the indenone core were substituted with a good leaving group, such as a halogen, and activated by electron-withdrawing groups, it could undergo SNAr. nih.govnih.gov

In the context of the synthesized derivatives, such as those containing amine or thiazolidinone moieties, N-arylation and N-alkylation reactions become relevant. N-arylation can be achieved through various methods, including Buchwald-Hartwig amination, which involves a palladium catalyst to couple an amine with an aryl halide. N-alkylation of amine or amide functionalities can be accomplished using alkyl halides in the presence of a base. researchgate.net The choice of reaction conditions can influence the selectivity between N- and O-alkylation in ambident nucleophiles. researchgate.net

The mechanism of SNAr reactions typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. nih.govnih.gov

Catalytic Hydrogenation Reactions and Selectivity

The catalytic hydrogenation of this compound presents a challenge in terms of selectivity. The molecule contains two main reducible functionalities: the carbonyl group and the aromatic ring. The selective reduction of the carbonyl group to a hydroxyl group, yielding the corresponding indanol, is often the desired transformation. researchgate.net

The choice of catalyst and reaction conditions plays a crucial role in determining the selectivity of the hydrogenation. researchgate.net For the selective hydrogenation of the C=O group in similar indanone systems, catalysts such as copper-based catalysts (e.g., Cu/SiO₂) have shown high selectivity towards the formation of the alcohol. researchgate.net In contrast, more active catalysts like platinum (Pt) can also lead to the hydrogenation of the aromatic ring. researchgate.net Cobalt-based catalysts have been observed to promote the hydrogenolysis of the C-OH bond. researchgate.net

The selectivity can be explained by the different modes of adsorption of the substrate on the catalyst surface. For selective C=O hydrogenation, the molecule likely adsorbs onto the catalyst surface through the carbonyl group, facilitating hydrogen addition across the double bond. Conditions that favor this adsorption mode over the adsorption of the aromatic ring will lead to higher selectivity for the indanol product. researchgate.net

Stereochemical Aspects of Derivative Synthesis (e.g., E/Z Isomerism in benzylidene derivatives)

The synthesis of derivatives from this compound often involves the formation of new stereocenters or elements of stereoisomerism. A significant example is the synthesis of 2-benzylidene derivatives, which exhibit E/Z isomerism due to the creation of an exocyclic carbon-carbon double bond.

These derivatives are typically synthesized through a base-catalyzed aldol condensation reaction between the indanone and a substituted or unsubstituted benzaldehyde. The α-carbon of the indanone (C2) is deprotonated by a base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated ketone, known as a benzylidene derivative.

The double bond formed between the C2 of the indene (B144670) ring and the benzylic carbon can exist in two geometric configurations: E (Entgegen) and Z (Zusammen).

In the E-isomer , the higher priority groups on each carbon of the double bond are on opposite sides. For a typical benzylidene indanone, this places the indene ring's aromatic portion and the benzylidene's phenyl group on opposite sides of the double bond.

In the Z-isomer , these higher priority groups are on the same side.

The formation of one isomer over the other can be influenced by reaction conditions, such as the choice of solvent, base, and temperature, as well as steric interactions between the substituents. Generally, the E-isomer is thermodynamically more stable due to reduced steric hindrance and is often the major product. The configuration of these isomers is typically confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), specifically through Nuclear Overhauser Effect (NOE) experiments, or by X-ray crystallography.

Table 2: Characteristics of E/Z Isomers of 2-Benzylidene-4,6-dimethoxy-2,3-dihydro-1H-inden-1-one
IsomerRelative Position of Priority GroupsGeneral StabilityPrimary Characterization Method
E-isomerOpposite sidesGenerally more stable (thermodynamic product)NMR (NOESY), X-ray Crystallography
Z-isomerSame sideGenerally less stable (kinetic product)NMR (NOESY)

Advanced Spectroscopic and Analytical Characterization Methodologies for Dimethoxy 2,3 Dihydro 1h Inden 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks. Through the analysis of chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined. mdpi.com Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can further establish complex structural relationships.

For derivatives of dimethoxy-2,3-dihydro-1H-inden-1-one, NMR provides definitive evidence of substitution patterns. For instance, the spectral data for 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, a brominated analog, confirms the position of the bromine atom on the aromatic ring. nih.gov The analysis of this derivative in DMSO-d₆ showcases distinct signals for the aromatic proton, the two methoxy (B1213986) groups, and the two methylene (B1212753) groups of the five-membered ring.

¹H NMR Data for 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one in DMSO-d₆

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
6.64 Singlet (s) 1H Aromatic C-H
3.97 Singlet (s) 3H Methoxy (-OCH₃)
3.88 Singlet (s) 3H Methoxy (-OCH₃)
2.87–2.84 Multiplet (m) 2H Methylene (-CH₂)
2.55–2.52 Multiplet (m) 2H Methylene (-CH₂)

Data sourced from nih.gov

The ¹³C NMR spectrum complements the proton data, identifying all carbon atoms in the molecule, including the carbonyl carbon, the aromatic carbons, the methoxy carbons, and the aliphatic carbons of the indanone core. nih.gov

¹³C NMR Data for 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one in DMSO-d₆

Chemical Shift (δ, ppm) Assignment
201.62 Carbonyl (C=O)
162.29 Aromatic C-O
158.85 Aromatic C-O
157.96 Aromatic C
120.11 Aromatic C
99.75 Aromatic C-H
96.44 Aromatic C-Br
57.66 Methoxy (-OCH₃)
56.55 Methoxy (-OCH₃)
37.01 Methylene (-CH₂)
27.31 Methylene (-CH₂)

Data sourced from nih.gov

Infrared (IR) Spectroscopy (FTIR, ATR-IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. Both Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR-IR) are common modes for acquiring these spectra. For 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one, the IR spectrum is characterized by key absorption bands that confirm its structural features.

Based on its structure and reference spectra of the parent 2,3-dihydro-1H-inden-1-one, the following peaks are expected: nist.gov

C=O Stretch: A strong, sharp absorption band characteristic of a conjugated ketone, typically appearing in the region of 1680-1700 cm⁻¹.

C-O Stretch: Strong bands corresponding to the aryl-alkyl ether linkages of the methoxy groups, generally found in the 1250-1000 cm⁻¹ region.

Aromatic C=C Stretch: Multiple medium to weak bands in the 1600-1450 cm⁻¹ region.

Aromatic C-H Stretch: Absorption bands appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Bands appearing just below 3000 cm⁻¹, corresponding to the methylene groups in the five-membered ring.

Expected IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Vibration Type Functional Group
3100-3000 C-H Stretch Aromatic
3000-2850 C-H Stretch Aliphatic (CH₂)
1700-1680 C=O Stretch Conjugated Ketone
1600-1450 C=C Stretch Aromatic Ring

Mass Spectrometry (MS, GC-MS, ESI-TOF, HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through the analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS), often using Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements, allowing for the unambiguous determination of elemental composition.

The molecular formula of this compound is C₁₁H₁₂O₃, corresponding to a monoisotopic mass of approximately 192.079 g/mol . HRMS analysis of its derivatives provides strong evidence for their structure. For example, the [M+H]⁺ ion for 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one was identified with high accuracy, confirming its elemental composition. nih.gov

HRMS Data for the [M+H]⁺ Ion of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one

Isotope Calculated m/z Found m/z
⁷⁹Br 270.9970 270.9974
⁸¹Br 272.9949 272.9946

Data sourced from nih.gov

The fragmentation pattern in electron ionization (EI) mass spectrometry would be expected to show characteristic losses. Plausible fragmentation pathways for the parent compound include the loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion, followed by the loss of carbon monoxide (CO) to yield an [M-15-28]⁺ ion.

X-ray Crystallography and Single-Crystal Structural Elucidation

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique yields data on bond lengths, bond angles, and torsion angles, confirming the molecule's connectivity and conformation.

While a crystal structure for the parent this compound is not described in the provided sources, detailed structural analyses of its derivatives have been published. The single-crystal X-ray structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one reveals that the dihydroindene moiety is nearly planar. nih.gov The methoxy groups are also found to be almost coplanar with the aromatic ring. nih.gov In the crystal lattice, molecules are linked through weak C-H···O and C-H···Br hydrogen bonds, and π-stacking interactions are observed between the six-membered rings. nih.gov

Similarly, the crystal structure of (E)-2-(3,4-Dimethoxybenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one shows an essentially planar indene (B144670) ring system. nih.gov The crystal packing is stabilized by intermolecular C-H···O hydrogen bonds, forming chains of molecules. nih.gov

Crystallographic Data Summary for a Derivative: 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one

Parameter Value
Molecular Formula C₁₁H₁₁BrO₃
Planarity Dihydroindene moiety is planar to within 0.045 Å
Methoxy Group Orientation Nearly coplanar with the C1–C6 ring
Intermolecular Interactions π-stacking, C—H⋯O and C—H⋯Br hydrogen bonds

Data sourced from nih.gov

Elemental Analysis (CHNS)

Elemental analysis determines the mass percentages of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample. The technique typically involves the complete combustion of the sample, followed by the chromatographic separation and detection of the resulting gases (CO₂, H₂O, N₂, SO₂). The results are used to confirm the empirical formula of a newly synthesized compound and assess its purity.

For this compound (C₁₁H₁₂O₃), the theoretical elemental composition can be calculated from its molecular formula and atomic weights. Experimental values for a pure sample are expected to align closely (typically within ±0.4%) with these theoretical percentages.

Theoretical Elemental Composition of C₁₁H₁₂O₃

Element Mass Percentage (%)
Carbon (C) 68.73
Hydrogen (H) 6.29

High-Pressure Liquid Chromatography (HPLC) for Purity and Monitoring

High-Pressure Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. It is widely used to assess the purity of chemical compounds and to monitor the progress of chemical reactions. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.

In RP-HPLC, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Due to its aromatic ring and moderate polarity, this compound is well-suited for this technique. Purity is determined by integrating the peak area of the main component relative to the total area of all peaks, detected typically by a UV-Vis detector set at a wavelength where the compound strongly absorbs light. google.com

Proposed RP-HPLC Method for Purity Analysis

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water
Mobile Phase B Acetonitrile or Methanol
Elution Gradient elution (e.g., 50% B to 95% B over 20 minutes)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm

| Injection Volume | 10 µL |

Computational Chemistry and Theoretical Investigations of Dimethoxy 2,3 Dihydro 1h Inden 1 One

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), B3LYP method)

No specific studies employing Density Functional Theory (DFT) with methods such as the B3LYP functional to calculate the optimized geometry, electronic properties (like HOMO-LUMO energy gap), or vibrational frequencies of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one were found. Such calculations would typically provide insights into the molecule's stability, reactivity, and bond characteristics. nih.govresearchgate.netmtu.edu

Molecular Docking and Ligand-Protein Interaction Modeling

There is no available research detailing molecular docking simulations of This compound with any specific protein targets. This type of modeling is crucial for identifying potential biological activity by predicting the binding affinity and interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) within a protein's active site. sciencescholar.usmdpi.com Without such studies, the potential ligand-protein interactions of this compound remain purely speculative.

Theoretical Studies on Reaction Kinetics and Mechanisms (e.g., Fractal-like and Weibull models)

A search for theoretical investigations into the reaction kinetics or mechanisms involving This compound , including the application of models like fractal-like or Weibull kinetics, yielded no results. These advanced kinetic models are typically used to describe reactions in complex or heterogeneous systems, and their application to this specific indenone derivative has not been documented. researchgate.net

Pharmacological and Biological Activity of Dimethoxy 2,3 Dihydro 1h Inden 1 One Derivatives

Cholinesterase Enzyme Inhibition Studies

Derivatives of the dimethoxy-2,3-dihydro-1H-inden-1-one structure have been investigated as inhibitors of cholinesterase enzymes, which are key targets in the management of neurodegenerative conditions like Alzheimer's disease.

A number of novel 2,3-dihydro-1H-inden-1-one derivatives have been synthesized and evaluated for their ability to inhibit human acetylcholinesterase (hAChE). nih.gov One study designed a series of compounds as dual inhibitors of phosphodiesterase 4 (PDE4) and AChE. nih.gov Among these, compound 12C, which features a 2-(piperidin-1-yl)ethoxy group at the 6-position of the indanone ring, demonstrated a significant inhibitory activity against AChE with an IC50 value of 0.28 μM. nih.gov

In another study, carboxamide and thiourea (B124793) derivatives of 2,3-dihydro-5,6-dimethoxy-2-((piperidin-4-yl)methyl) inden-1-one were synthesized. benthamdirect.com The most potent compounds from the carboxamide series (17f, 17i, 17j) and the thiourea series (19a, 19b) were identified as strong AChE inhibitors. benthamdirect.com Specifically, compound 17i was highlighted as a particularly potent inhibitor with an IC50 value of 42 nM against AChE from various sources, including human serum. benthamdirect.com The well-known Alzheimer's drug, Donepezil (E2020), which is chemically named 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride, also belongs to this class of compounds and is a potent AChE inhibitor. nih.govjst.go.jp

Table 1: hAChE Inhibition by Dimethoxy-2,3-dihydro-1H-inden-1-one Derivatives
CompoundDerivative TypeIC50 Value (hAChE)Source
12C6-(2-(piperidin-1-yl)ethoxy) Derivative0.28 µM nih.gov
17iCarboxamide Derivative42 nM benthamdirect.com
17fCarboxamide Derivative67 nM benthamdirect.com
17jCarboxamide Derivative64 nM benthamdirect.com
19aThiourea Derivative52 nM benthamdirect.com
19bThiourea Derivative63 nM benthamdirect.com

The inhibitory activity of these derivatives also extends to human butyrylcholinesterase (hBuChE), another important enzyme in the cholinergic system. A study focusing on 2,3-dihydro-5,6-dimethoxy-2-[4-(4-alkyl-4-methylpiperazinium-1-yl)benzylidine]-1H-inden-1-one halide salt derivatives found that they exhibited moderate to good inhibitory effects on both AChE and BuChE. researchgate.net Compound 10e from this series was identified as a potent dual inhibitor, with an IC50 value of 0.43 μM for hBuChE. researchgate.net Additionally, certain indene-derived hydrazides have shown inhibitory potential against both enzymes, with the most potent compound (SD-30) displaying an IC50 of 48.55 ± 0.136 µM for BuChE. mdpi.com

Table 2: hBuChE Inhibition by Dimethoxy-2,3-dihydro-1H-inden-1-one Derivatives
CompoundDerivative TypeIC50 Value (hBuChE)Source
10eQuaternary Ammonium Salt Derivative0.43 µM researchgate.net
SD-30Indene-derived Hydrazide48.55 ± 0.136 µM mdpi.com

Understanding the mechanism of enzyme inhibition is crucial for drug design. Kinetic studies have been performed on several of these indenone derivatives. For Donepezil (E2020), kinetic analysis using Lineweaver-Burk plots revealed a mixed-type inhibition of AChE. nih.govjst.go.jp This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

Similarly, for the dual-inhibitor compound 10e, kinetic analysis showed it inhibited acetylcholinesterase in a mixed-type manner, while its inhibition of butyrylcholinesterase was non-competitive. researchgate.net A mixed-type inhibition suggests that the inhibitor binds to a site on the enzyme other than the active site, affecting both the binding of the substrate (Km) and the maximum reaction rate (Vmax). ugm.ac.id

Antimicrobial Activity

Beyond their effects on the nervous system, derivatives of dimethoxy-1-indanone have also been explored for their potential to combat microbial infections.

A study involving novel derivatives of 5,6-dimethoxy-1-indanone (B192829), specifically 6-amino-1-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-ylideneamino)-2-oxo-4-aryl-1,2-dihydropyridine-3,5-dicarbonitriles, screened these compounds for antimicrobial activity. researchgate.net The research reported that the synthesized compounds demonstrated promising antibacterial activity. researchgate.net While specific Minimum Inhibitory Concentration (MIC) values were not detailed in the abstract, the findings point to the potential of this chemical class as a source for new antibacterial agents. researchgate.net

Anticancer and Antitumor Potential

Derivatives of the dimethoxy-2,3-dihydro-1H-inden-1-one scaffold have emerged as a promising area in the development of new anticancer agents. Research has highlighted their ability to inhibit cancer cell growth through various mechanisms of action.

Activity against Specific Cancer Cell Lines (e.g., MCF-7)

The cytotoxic effects of these derivatives have been evaluated against a range of human cancer cell lines. Notably, certain new heterocyclic compounds derived from 4,6-Dimethoxy-1H-indole have demonstrated strong activity against the MCF-7 breast cancer cell line, with IC50 values ranging from 31.06 to 51.23 µg/mL. researchgate.net Similarly, studies on dimethoxyaryl-sesquiterpene derivatives found that compounds featuring a 3,4-dimethoxy pattern exhibited a higher cytotoxic effect on MCF-7 cells. nih.gov For instance, one such compound showed an IC50 value of 9.0 μM against MCF-7 cells. nih.gov

Beyond the MCF-7 cell line, other structurally related indene (B144670) derivatives have shown broad antiproliferative activity. A potent derivative, compound 12d (a 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivative), was effective against four cancer cell lines: A549 (lung), Hela (cervical), H22 (liver), and K562 (leukemia), with IC50 values of 0.087, 0.078, 0.068, and 0.028 µM, respectively. tandfonline.com This indicates the potential for broad-spectrum antitumor applications.

Compound ClassCell LineActivity (IC50)
4,6-Dimethoxy-1H-indole DerivativesMCF-7 (Breast)31.06 - 51.23 µg/mL
3,4-Dimethoxyaryl-Sesquiterpene DerivativeMCF-7 (Breast)9.0 μM
4,5,6-Trimethoxy-2,3-dihydro-1H-indene Derivative (12d)A549 (Lung)0.087 µM
Hela (Cervical)0.078 µM
H22 (Liver)0.068 µM
K562 (Leukemia)0.028 µM

Mechanisms of Antitumor Action

The antitumor effects of these compounds are attributed to several distinct mechanisms. A primary mechanism for certain dihydro-1H-indene derivatives is the inhibition of tubulin polymerization. nih.gov By binding to the colchicine (B1669291) site on tubulin, these agents disrupt the formation of microtubule networks, which are essential for cell division, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death). nih.gov

Another identified mechanism involves the inhibition of topoisomerase I/II enzymes, which are critical for managing DNA topology during replication and transcription. nih.gov The induction of apoptosis through the activation of caspases 3/7 has also been observed in MCF-7 cells treated with these derivatives. nih.gov Furthermore, some related dimethoxybenzyl compounds act as inhibitors of mammalian dihydrofolate reductase, an enzyme crucial for the synthesis of nucleotides and amino acids, thereby disrupting cancer cell proliferation. nih.gov For breast cancer specifically, certain hybrid molecules are thought to act as ER-α antagonists, disrupting the estrogen-driven cell proliferation process in MCF-7 cells. mdpi.com

Anti-inflammatory and Analgesic Activities

Compounds structurally related to 4,6-dimethoxy-2,3-dihydro-1H-inden-1-one have demonstrated significant anti-inflammatory and pain-relieving properties. A series of 2,3-dihydroquinazolin-4(1H)-one derivatives were synthesized and evaluated for these activities, with some chalcone-bearing compounds showing notable analgesic effects. nih.gov Specifically, one chalcone (B49325) derivative (4c) exhibited higher anti-inflammatory activity than the standard drug celecoxib. nih.gov

Other related heterocyclic systems, such as pyridazinone derivatives, have also been endowed with analgesic and anti-inflammatory properties. scielo.brscielo.br The mechanism of anti-inflammatory action for some derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway. nih.gov Additionally, certain 1,4-naphthoquinone (B94277) derivatives inhibit inflammation by reducing the production of nitric oxide (NO) and downregulating the mRNA levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.gov The ability of some 2-alkyl/aryl-4,6-dimethoxy-1,3,5-triazine derivatives to inhibit the production of reactive oxygen species (ROS) by human phagocytes also contributes to their anti-inflammatory profile. researchgate.net

Antioxidant Properties

The antioxidant potential of indanone derivatives has been a key area of investigation. These compounds can neutralize harmful free radicals, which are implicated in a wide range of diseases.

Radical Scavenging Activity (e.g., DPPH assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a standard method for evaluating antioxidant activity. researchgate.net Several indenone derivatives have demonstrated potent scavenging of DPPH radicals, with some showing activity superior to the positive control, ascorbic acid. researchgate.net One study on an arylidene indanone derivative, MLT-401, reported an IC50 value of 1611 nM in a DPPH-based assay. researchgate.net The antioxidant activity is often linked to the molecular structure; for instance, in 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), the unstable enol structure was identified as the key factor for its radical scavenging ability. rsc.org

Compound Class/NameAssayActivity (IC50/EC50)
Indenone DerivativesDPPH ScavengingPotent activity, some better than ascorbic acid (EC50 21.9 µM)
MLT-401 (Arylidene indanone)DPPH Scavenging1611 nM
2-oxo-1,2,3,4-tetrahydropyrimidine derivative (Compound 13)DPPH Scavenging61.06 ± 0.6 µM

Anti-Alzheimer's Disease Therapeutic Exploration

The structural backbone of dihydro-1H-inden-1-one is a key feature in the design of multifunctional agents for the treatment of Alzheimer's disease (AD). Research has focused on creating derivatives that can target multiple pathological factors of the disease.

Novel 2,3-dihydro-1H-inden-1-ones have been developed as dual inhibitors of phosphodiesterase 4 (PDE4) and acetylcholinesterase (AChE), both of which are important targets in AD treatment. nih.gov One such derivative, compound 12C, displayed significant inhibitory activities against both AChE (IC50 = 0.28 μM) and PDE4D (IC50 = 1.88 μM). researchgate.netnih.gov

Other research efforts have yielded potent AChE inhibitors from the 2,3-dihydro-5,6-dimethoxy-2-((piperidin-4-yl)methyl) inden-1-one scaffold. benthamdirect.com Within this series, compound 17i was identified as a particularly potent AChE inhibitor with an IC50 value of 42 nM. benthamdirect.com Beyond enzyme inhibition, certain indanone derivatives have also been shown to significantly inhibit the aggregation of amyloid-beta (Aβ) peptides and promote the disaggregation of existing Aβ fibrils, addressing another key aspect of Alzheimer's pathology. researchgate.net

Compound Class/NameTargetActivity (IC50)
Compound 12CAChE0.28 μM
PDE4D1.88 μM
Compound 17iAChE42 nM
Compound 9AChE14.8 nM
Compound 14AChE18.6 nM

Structure Activity Relationship Sar Studies for Dimethoxy 2,3 Dihydro 1h Inden 1 One Derivatives

Influence of Substituent Variations on Biological Activity

The biological profile of derivatives based on the dimethoxy-2,3-dihydro-1H-inden-1-one scaffold is highly sensitive to the nature and position of various substituents. Research has demonstrated that even minor alterations to the chemical structure can lead to significant changes in pharmacological effects, spanning activities such as antimicrobial, anticancer, and enzyme inhibition. beilstein-journals.orgresearchgate.net

Derivatives of 1-indanone (B140024) have been shown to possess a wide array of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties. beilstein-journals.orgresearchgate.net For instance, novel derivatives of 5,6-dimethoxy-1-indanone (B192829) have been synthesized and evaluated for their potential as antimicrobial agents. researchgate.net In the realm of anticancer research, a series of dihydro-1H-indene derivatives were designed as tubulin polymerization inhibitors. nih.gov Within this series, it was observed that changing a trimethoxy substitution pattern to a dimethoxy or a 4-hydroxy-3-methoxyphenyl group resulted in a significant decrease in antiproliferative activity against K562 cell lines, highlighting the importance of the methoxy (B1213986) groups for this specific biological action. nih.gov

The introduction of different aryl groups and other functionalities at various positions on the indenone core can modulate the activity. For example, in a study of 2-arylidene indan-1,3-diones, derivatives with a 4-nitrobenzylidene or a 4-cyanobenzylidene group were found to be the most effective against leukemia cell lines. nih.gov This suggests that electron-withdrawing groups on the arylidene moiety can enhance cytotoxic activity.

The following table summarizes the influence of certain substituent variations on the biological activity of indenone derivatives based on findings from various studies.

Core ScaffoldSubstituent VariationObserved Biological ActivityKey Finding
5,6-Dimethoxy-1-indanoneCoupling with substituted pyridine (B92270)AntimicrobialPromising antibacterial activity was observed. researchgate.net
Dihydro-1H-indeneChange from trimethoxy to dimethoxyAntiproliferative (tubulin polymerization inhibition)A notable decrease in activity against K562 cancer cell lines. nih.gov
2-Arylidene indan-1,3-dioneIntroduction of 4-nitrobenzylidene groupLeishmanicidal and cytotoxicDemonstrated the highest activity against Leishmania amazonensis and leukemia cells. nih.gov
2-Arylidene indan-1,3-dioneIntroduction of 4-cyanobenzylidene groupCytotoxicShowed significant activity against Nalm6 leukemia cells. nih.gov

Stereochemical Impact on Pharmacological Profiles

Stereochemistry is a critical determinant of the pharmacological and toxicological properties of chiral drugs. researchgate.netnih.gov Chiral molecules, which are non-superimposable on their mirror images, are known as enantiomers. nih.gov In the context of drug action, the three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with biological targets such as enzymes and receptors, which are themselves chiral. nih.gov

For many chiral drugs, the two enantiomers can exhibit different pharmacological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be less active, inactive, or even contribute to adverse effects. nih.govresearchgate.net The use of a single, more active enantiomer, a practice often referred to as "chiral switching," can lead to a superior therapeutic profile with an improved therapeutic index and simpler pharmacokinetics. nih.govresearchgate.net

While specific studies on the stereochemical impact on the pharmacological profiles of 4,6-dimethoxy-2,3-dihydro-1H-inden-1-one were not detailed in the provided search results, the general principles of stereochemistry in drug action are directly applicable. The presence of a chiral center, often a carbon atom bonded to four different groups, is common in drug molecules. nih.gov In the case of derivatives of this compound, the introduction of substituents can create chiral centers, leading to the existence of enantiomers.

The differential interaction of these enantiomers with their biological targets can be attributed to the specific three-dimensional fit required for binding. One enantiomer may bind with high affinity and efficacy, leading to the desired pharmacological response, while the other may not bind as effectively or may bind to a different target altogether. Therefore, the separation and individual evaluation of enantiomers of chiral derivatives of this compound would be a crucial step in drug development to fully characterize their pharmacological profiles and therapeutic potential.

Stereochemical ConceptDescriptionImplication for Drug Action
ChiralityA property of a molecule that is not superimposable on its mirror image. nih.govLeads to the existence of enantiomers.
EnantiomersA pair of non-superimposable mirror-image molecules. nih.govCan have different pharmacological and pharmacokinetic properties. researchgate.netresearchgate.net
Racemic MixtureA mixture containing equal amounts of both enantiomers of a chiral drug. nih.govMay have a more complex pharmacological profile than a single enantiomer.
StereoselectivityThe preferential interaction of one stereoisomer with a chiral biological target.Often results in one enantiomer being more potent or having a different effect than the other. nih.gov

Computational Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery, providing valuable insights into the structure-activity relationships of bioactive molecules. rsc.org Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are frequently employed to understand the structural requirements for biological activity and to design novel, more potent compounds. physchemres.orgresearchgate.net

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For instance, a four-dimensional QSAR (4D-QSAR) analysis was applied to a series of 2-arylidene indan-1,3-diones to elucidate the structural features responsible for their leishmanicidal and cytotoxic activities. nih.gov The resulting models indicated that the presence of polar groups near the carbonyl functions and bulky, nonpolar substituents at specific positions tended to increase the biological activity. nih.gov Such models can be used to predict the activity of newly designed compounds before their synthesis, thereby saving time and resources.

Molecular docking is another powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method provides insights into the binding mode and the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the receptor. physchemres.org For example, in a study of Pim-1 kinase inhibitors, molecular docking was used to determine the binding orientation of indole (B1671886) derivatives within the enzyme's active site, revealing that interaction with a specific amino acid (Glu 121) was crucial for binding. nih.gov

These computational approaches, often used in conjunction, can guide the rational design of new derivatives of this compound with improved pharmacological profiles. By building robust QSAR models and understanding the molecular interactions through docking studies, researchers can prioritize the synthesis of compounds with a higher probability of success.

Computational MethodDescriptionApplication in SAR
Quantitative Structure-Activity Relationship (QSAR)Develops a mathematical model correlating the chemical structures of compounds with their biological activities. nih.govPredicts the activity of new compounds and identifies key structural features for activity. nih.govphyschemres.org
Molecular DockingPredicts the binding orientation and affinity of a ligand to a biological target. nih.govElucidates the binding mode and key interactions between a drug and its receptor. physchemres.orgnih.gov
Comparative Molecular Field Analysis (CoMFA)A 3D-QSAR method that correlates the steric and electrostatic fields of molecules with their biological activity. nih.govProvides a 3D map of favorable and unfavorable regions for substituent modifications.
Comparative Molecular Similarity Indices Analysis (CoMSIA)Another 3D-QSAR method that considers additional molecular fields like hydrophobicity and hydrogen bond donor/acceptor properties. nih.govOffers a more detailed understanding of the structural requirements for activity.

Catalytic Applications and Process Development Utilizing Dimethoxy 2,3 Dihydro 1h Inden 1 One

Role as an Intermediate in Donepezil Synthesis

4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one is a crucial building block in the multi-step synthesis of Donepezil, a widely used medication for the treatment of Alzheimer's disease. The indanone moiety of this compound forms a significant part of the final drug structure, and its conversion to Donepezil involves several catalytic steps, most notably catalytic hydrogenation. The efficiency and scalability of these catalytic processes are of paramount importance for the industrial production of Donepezil.

The conversion of the unsaturated intermediate derived from this compound to Donepezil is typically achieved through catalytic hydrogenation. This reaction reduces a carbon-carbon double bond, and in some synthetic routes, also a pyridine (B92270) ring. The most commonly employed catalysts for this transformation are platinum on carbon (Pt/C) and palladium on carbon (Pd/C).

The selection of the catalyst and reaction conditions is critical to achieve high yield and selectivity, minimizing the formation of byproducts. For instance, the hydrogenation of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methylene]pyridinium bromide is a key step where platinum oxide can be used as the catalyst. In other routes, palladium on carbon is utilized for the reduction of an exocyclic double bond.

Below is a table summarizing typical conditions and findings from various research efforts on the catalytic hydrogenation step in Donepezil synthesis:

CatalystSubstrateSolventTemperature (°C)Pressure (atm)Reaction Time (h)Yield (%)
Pd/C(2E)-5,6-dimethoxy-2-(pyridin-4-ylmethylene)indan-1-oneNot specifiedNot specifiedNot specifiedNot specifiedGood
PtO21-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methylene]pyridinium bromideMethanolRoom TemperatureNormalNot specifiedNot specified

For the large-scale industrial production of Donepezil, the optimization of reaction conditions is crucial to ensure a cost-effective, safe, and efficient process. Key parameters that are often optimized include the choice of solvent, reaction temperature, hydrogen pressure, and catalyst loading.

Economically viable processes have been developed that focus on minimizing the use of hazardous reagents and simplifying purification procedures. For example, some industrial processes utilize alkali metal carbonates for the condensation step leading to the hydrogenation precursor, which is a more environmentally benign approach compared to the use of strong bases like lithium diisopropylamide. The subsequent hydrogenation step is then carefully controlled to maximize the yield and purity of the product, reducing the need for extensive downstream processing.

In the context of Donepezil synthesis, research has focused on developing robust catalytic systems that maintain high activity and selectivity over numerous cycles. The deactivation of palladium catalysts in hydrogenation reactions can be caused by the adsorption of reactants, products, or byproducts onto the active sites. Regeneration of the catalyst, for instance by washing with solvents or by thermal treatment, can sometimes restore its activity. While specific data on the number of reuse cycles for catalysts in Donepezil synthesis is often proprietary, the general principle in pharmaceutical manufacturing is to maximize the catalyst lifetime to reduce costs and waste. Studies on similar hydrogenation reactions have shown that palladium catalysts can often be recycled for multiple runs without a significant loss in performance.

Other Catalytic Transformations Involving the Indanone Core

Beyond its role in Donepezil synthesis, the this compound core and other indanone derivatives are versatile substrates for various other catalytic transformations. These reactions leverage the reactivity of the indanone scaffold to construct complex molecular architectures, such as fused and spirocyclic frameworks.

Recent research has explored a range of catalytic annulation reactions involving 1-indanones. For example, rhodium-catalyzed C-H activation and cascade reactions of benzimidates with alkenes can lead to the synthesis of diverse difunctionalized indenones. These transformations involve the cleavage and formation of multiple bonds in a single operation under mild conditions.

Furthermore, ruthenium-catalyzed C-H functionalization processes have been developed to access various polycyclic structures from arylacetophenones, which can be considered precursors to indanone systems. These cascade reactions demonstrate the utility of the indanone motif as a building block for creating novel carbocyclic structures through sequential C-C and C-O bond formations. Such methodologies are of significant interest in medicinal chemistry and materials science for the generation of novel molecular entities.

Conclusion and Future Directions in Dimethoxy 2,3 Dihydro 1h Inden 1 One Research

Emerging Therapeutic Applications and Lead Optimization

The primary therapeutic application of the 5,6-dimethoxy-1-indanone (B192829) core is in Alzheimer's disease (AD), where it serves as a crucial component of acetylcholinesterase (AChE) inhibitors like Donepezil. researchgate.net Recognizing the multifaceted nature of AD, current research is focused on developing Multi-Target-Directed Ligands (MTDLs) from this scaffold. nih.govrsc.org The goal is to design single molecules that can address various pathological factors of AD simultaneously, such as inhibiting cholinesterases (AChE and Butyrylcholinesterase - BChE), preventing the aggregation of amyloid-beta (Aβ) plaques, reducing oxidative stress, and chelating metal ions that contribute to neurotoxicity. nih.govnih.govresearchgate.net

Lead optimization strategies involve creating hybrid molecules and novel derivatives to enhance potency and introduce new functionalities.

Hybrid Compounds: Researchers have synthesized hybrids of the indanone moiety with other pharmacologically active molecules. For instance, combining it with lipoic acid has yielded compounds with both cholinesterase inhibitory and antioxidant properties. semanticscholar.org Similarly, indanone-carbamate hybrids draw inspiration from the drug Rivastigmine to create potent dual-action inhibitors. tbzmed.ac.ir

Structural Modifications: Optimization is also achieved by modifying the substituents on the indanone ring or the side chains attached to it. Studies have shown that creating derivatives with different amine groups (like piperidine (B6355638) or dimethyl amine) or linking spacers can significantly alter the inhibitory potency against AChE and BChE. nih.govbenthamdirect.com Some optimized derivatives have shown inhibitory activity many times more potent than Donepezil itself. researchgate.net

These optimization efforts have led to the identification of several promising compounds with enhanced, multi-faceted activity against the complex pathology of Alzheimer's disease.

Table 1: Inhibitory Activity of Selected Indanone Derivatives
CompoundTarget EnzymeInhibitory Concentration (IC₅₀)Key Features
Derivative 5c AChE0.12 µMMeta-substituted aminopropoxy benzylidene moiety. nih.gov
Derivative 7b BChE0.04 µMPara-substituted aminopropoxy benzylidene moiety. nih.gov
Derivative 9 AChE14.8 nMAlso inhibits Aβ aggregation (85.5%). nih.gov
Derivative 14 AChE18.6 nMAlso inhibits Aβ aggregation (83.8%). nih.gov
Indanone-Carbamate Hybrid 7h AChE / BChE1.2 µM / 0.3 µMInhibited Aβ aggregation (86.8%). tbzmed.ac.ir
Donepezil-Indanone Hybrid 68 AChE1.8 nM14-fold more potent than Donepezil. researchgate.net

Advanced Synthetic Methodologies for Enhanced Efficiency and Sustainability

Given that 5,6-dimethoxy-1-indanone is a key building block for pharmaceuticals, developing efficient, scalable, and environmentally friendly synthetic routes is a major focus of ongoing research. nih.govchinjmap.com Traditional methods often rely on intramolecular Friedel-Crafts acylation, but these can require harsh conditions. beilstein-journals.orgsemanticscholar.org

Future directions emphasize "green chemistry" principles to make the production process more sustainable.

Novel Catalysts and Conditions: Research has explored using different catalysts, such as metal triflates, to improve the efficiency of cyclization reactions. beilstein-journals.org Microwave-assisted synthesis has also been shown to dramatically reduce reaction times compared to conventional heating. beilstein-journals.org

Flow Chemistry: A significant advancement is the development of sequential-flow synthesis. This modern approach uses heterogeneous catalysts and continuous-flow processes to produce Donepezil in an atom-economical way, with water being the only byproduct. nih.govconsensus.app This method enhances safety, reduces waste, and is highly scalable for industrial production. nih.gov

Alternative Reactions: The Nazarov cyclization, which transforms chalcones into indanones, is another promising route being explored, particularly with the use of greener solvents to minimize environmental impact. beilstein-journals.org

Table 2: Comparison of Synthetic Methodologies for Indanones
MethodologyKey Reagents/ConditionsPrimary Advantage(s)
Intramolecular Friedel-Crafts Acylation3-Arylpropionic acids, strong acids (e.g., TFSA)Well-established, traditional route. semanticscholar.org
Microwave-Assisted SynthesisChalcones, TFA, microwave irradiationSignificantly reduced reaction times. beilstein-journals.org
Catalytic Friedel-Crafts (Meldrum's Acid)Meldrum's acid derivatives, metal triflates (e.g., Sc(OTf)₃)Generation of inert side products simplifies purification. orgsyn.org
Sequential-Flow SynthesisHeterogeneous catalysts, continuous flowHighly sustainable, atom-economical, scalable, and safe. nih.govconsensus.app

Integrated Experimental and Computational Research Strategies for Drug Discovery

The future of drug discovery for indanone-based compounds lies in the tight integration of experimental synthesis and biological testing with powerful computational tools. nih.gov Computer-Aided Drug Design (CADD) accelerates the discovery process by predicting the biological activity of new molecules before they are synthesized, saving significant time and resources. nih.gov

Molecular Docking: This is a widely used in silico technique to predict how a ligand (the indanone derivative) will bind to the active site of a target protein, such as AChE. nih.govacs.orge-nps.or.kr Docking studies help researchers understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for inhibitory activity and can explain why certain derivatives are more potent than others. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as CoMFA and CoMSIA, build a statistical correlation between the three-dimensional properties of a series of molecules and their biological activity. nih.gov These models generate contour maps that highlight which regions of the molecule are sensitive to steric, electrostatic, or hydrophobic changes, providing a clear roadmap for designing more effective drugs. nih.gov

Guiding Synthesis: The insights gained from these computational models allow medicinal chemists to prioritize the synthesis of compounds that are most likely to succeed. By predicting binding affinity and other properties, these integrated strategies streamline the path from initial design to promising drug candidate. nih.govnih.gov

Exploration of Novel Biological Targets and Mechanistic Pathways

While the inhibition of cholinesterases remains the primary focus, the versatility of the dimethoxy-dihydro-indenone scaffold has prompted research into new biological targets for a range of diseases. nih.gov This exploration opens up the potential for repurposing these compounds for indications beyond neurodegeneration.

Multi-Target Approach in AD: Beyond AChE, research has identified other relevant targets in Alzheimer's disease for indanone derivatives. These include Monoamine Oxidase B (MAO-B) and β-secretase (BACE-1), enzymes that are also implicated in the disease's progression. nih.gov Designing dual inhibitors that act on both AChE and one of these other targets is a key strategy. nih.gov

Anticancer Activity: Certain dihydro-1H-indene derivatives have been investigated as potential anticancer agents. nih.gov Studies have shown that some compounds act as tubulin polymerization inhibitors, disrupting the microtubule networks essential for cell division and proliferation. One potent derivative demonstrated significant antiproliferative activity against several cancer cell lines with IC₅₀ values in the nanomolar range. nih.gov

Antimicrobial Properties: The indanone scaffold has also been used to develop novel compounds with potential antimicrobial activity. Derivatives incorporating substituted pyridine (B92270) moieties have been synthesized and screened, with some showing promising antibacterial effects. researchgate.net

This expansion into new therapeutic areas highlights the chemical adaptability of the indanone core and suggests that its full potential in medicine is still being uncovered.

Table 3: Novel Biological Targets for Indanone-Based Derivatives
Biological TargetTherapeutic AreaMechanism/Rationale
Monoamine Oxidase B (MAO-B)Neurodegenerative DiseaseInhibition can improve monoaminergic transmission and provide neuroprotection. nih.gov
β-secretase (BACE-1)Alzheimer's DiseaseInhibition reduces the production of amyloid-beta peptides. nih.gov
TubulinOncologyInhibition of tubulin polymerization disrupts mitosis in cancer cells. nih.gov
Bacterial EnzymesInfectious DiseaseDerivatives have shown activity against various bacterial strains. researchgate.net

Q & A

Q. What are the common synthetic routes for 4,6-dimethoxy-2,3-dihydro-1H-inden-1-one, and how are reaction conditions optimized?

The compound is synthesized via acid-catalyzed cyclization or palladium-catalyzed cascades. For example, a reported method involves reacting 4,5-dimethoxy-2-vinylbenzaldehyde with L-proline in glacial acetic acid at 120°C under air for 24 hours, followed by purification via silica gel chromatography (eluent: ethyl acetate/petroleum ether = 1:6) . Optimization focuses on catalyst selection (e.g., L-proline for stereochemical control), temperature, and solvent polarity to enhance yield (up to 90%) and purity.

Q. How does this compound contribute to the structure of donepezil, and what are its pharmacological implications?

The indanone moiety serves as a core scaffold in donepezil, binding to acetylcholinesterase's peripheral anionic site (PAS) via π-π interactions. The 4,6-dimethoxy groups enhance binding affinity by optimizing steric and electronic complementarity with the enzyme . Pharmacologically, this design increases acetylcholine levels, improving cognitive function in Alzheimer’s models.

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxy groups at C4/C6) and dihydroindenone backbone .
  • HRMS : Validates molecular weight (e.g., observed m/z 222.0762 vs. calculated 222.0766 for derivatives) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., C–H⋯O interactions in P21_1/c space group) .

Advanced Research Questions

Q. How can diastereoselective synthesis of this compound derivatives be achieved?

A palladium-catalyzed hydration-olefin insertion cascade enables 100% atom-economical synthesis. Using internal nucleophiles (e.g., hydroxyl or amine groups), the reaction proceeds via nucleopalladation of alkynes, followed by regioselective hydration and intramolecular Michael addition. This yields cis-2,3-disubstituted derivatives with >99% diastereoselectivity .

Q. What crystallographic challenges arise in resolving the structure of this compound derivatives?

Challenges include:

  • Crystal Twinning : Addressed using SHELXL for refinement against high-resolution data .
  • Hydrogen Bonding : Intermolecular C–H⋯O and C–H⋯π interactions stabilize the lattice but complicate density map interpretation .
  • Thermal Motion : Anisotropic displacement parameters (ADPs) are refined using full-matrix least-squares methods to model atomic vibrations accurately .

Q. How do structural modifications of the indanone core impact acetylcholinesterase inhibition?

SAR studies reveal:

  • Methoxy Positioning : 4,6-Dimethoxy substitution maximizes PAS binding, while 5,6-dimethoxy analogs show reduced activity .
  • Hybrid Derivatives : Knoevenagel condensation with curcumin fragments enhances antioxidant properties, mitigating oxidative stress in neurodegenerative models .

Q. What mechanistic insights explain the regioselectivity of palladium-catalyzed indanone synthesis?

DFT studies suggest that the internal nucleophile directs alkyne activation via a six-membered palladacycle intermediate. The anti-Markovnikov hydration step is favored due to steric hindrance at the Pd center, followed by conjugate addition to form the indenone ring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.